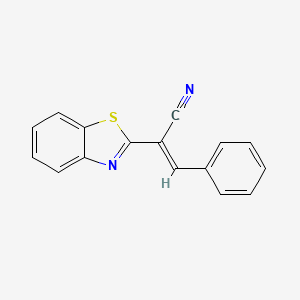

(2E)-2-(1,3-benzothiazol-2-yl)-3-phenylprop-2-enenitrile

Description

Properties

IUPAC Name |

(E)-2-(1,3-benzothiazol-2-yl)-3-phenylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2S/c17-11-13(10-12-6-2-1-3-7-12)16-18-14-8-4-5-9-15(14)19-16/h1-10H/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUPWGOWJOMCZDQ-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1,3-benzothiazol-2-yl)-3-phenylprop-2-enenitrile typically involves the condensation of 2-aminobenzothiazole with cinnamaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1,3-benzothiazol-2-yl)-3-phenylprop-2-enenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products Formed

Oxidation: Oxidation of the compound can lead to the formation of benzothiazole oxides.

Reduction: Reduction typically yields amine derivatives.

Substitution: Substitution reactions result in various benzothiazole derivatives with different functional groups.

Scientific Research Applications

(2E)-2-(1,3-benzothiazol-2-yl)-3-phenylprop-2-enenitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound has shown potential as a fluorescent probe for detecting specific biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.

Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (2E)-2-(1,3-benzothiazol-2-yl)-3-phenylprop-2-enenitrile involves its interaction with specific molecular targets. In biological systems, it can bind to proteins or enzymes, altering their activity. The benzothiazole ring is known to interact with various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Acrylonitrile Side Chain

Compound A : (2E)-2-(1,3-Benzothiazol-2-yl)-3-(dimethylamino)prop-2-enenitrile

- Structural Difference: The phenyl group is replaced with a dimethylamino (-N(CH₃)₂) substituent.

- Key Features: Exhibits a nearly planar molecular conformation (max. deviation: -0.063 Å for C6) . Stabilized by intramolecular hydrogen bonds and π-π stacking between benzothiazole rings (Cg···Cg distance: 3.7475 Å) . Synthesized via refluxing 1,3-benzothiazol-2-yl acetonitrile with dimethylformamide-dimethyl acetal in acetic acid (88% yield) .

Compound B : CCG-63802 and CCG-63808 (RGS4 Inhibitors)

- Structural Difference: The phenyl group is replaced with a pyrido[1,2-a]pyrimidin-3-yl moiety substituted with 3-methylphenoxy (CCG-63802) or 4-fluorophenoxy (CCG-63808) groups .

- Key Features: Retain the α,β-unsaturated nitrile group, critical for covalent inhibition of RGS4 via cysteine modification . CCG-63802 and CCG-63808 show time-resolved FRET-based IC₅₀ values in the nanomolar range but lack cellular specificity due to electrophilic reactivity . Synthesized using ChemDiv libraries, with structural validation via NMR and independent synthesis .

Compound C : (E)-2-(1,3-Benzothiazol-2-yl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)prop-2-enenitrile

- Structural Difference: The phenyl group is substituted with a dihydrobenzodioxin-amino group.

- Key Features: CAS No.: 577787-17-8; molecular formula: C₁₈H₁₃N₃O₂S . Structural analogs like this are explored for kinase inhibition (e.g., VU0510218-1) but lack detailed activity data .

Core Heterocycle Modifications

Compound D : (E)-2-(Benzoxazol-2-yl)-3-heteroarylprop-2-enenitriles

- Structural Difference : Benzothiazole is replaced with benzoxazole (oxygen instead of sulfur).

- Key Features :

Extended Conjugation Systems

Compound E : (2E)-3-(4-{[6-(1,3-Benzothiazol-5-ylamino)-9H-purin-2-yl]amino}phenyl)prop-2-enenitrile

- Structural Difference: Incorporates a purine-amino extension for nucleic acid targeting.

Biological Activity

The compound (2E)-2-(1,3-benzothiazol-2-yl)-3-phenylprop-2-enenitrile (C16H10N2S) is a member of the benzothiazole family, which is known for its diverse biological activities. This article focuses on its biological activity, including antitumor and antimicrobial effects, as well as its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound features a benzothiazole moiety linked to a phenylpropene nitrile. This unique structure contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H10N2S |

| Molecular Weight | 282.33 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antitumor Activity

Research has shown that compounds containing benzothiazole derivatives exhibit significant antitumor properties. A study evaluated a series of related compounds against various human lung cancer cell lines, revealing that those with similar structural features to this compound demonstrated notable cytotoxic effects.

Key Findings:

- In vitro assays indicated that derivatives with the benzothiazole nucleus had higher antitumor activity compared to other classes such as benzimidazoles.

- The compound exhibited IC50 values in the low micromolar range against A549 and HCC827 cell lines, suggesting effective inhibition of cell proliferation .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored through various assays. Compounds similar to it have shown efficacy against both Gram-positive and Gram-negative bacteria.

Testing Results:

- Broth microdilution methods revealed that related benzothiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

- The presence of the nitrile functional group enhances the compound's ability to penetrate bacterial membranes, contributing to its antimicrobial efficacy .

The mechanism underlying the biological activity of this compound is believed to involve interactions with cellular targets such as DNA and enzymes. Molecular docking studies suggest that these compounds can bind effectively within the minor groove of DNA, disrupting replication processes and leading to apoptosis in cancer cells .

Case Studies

Several studies have documented the synthesis and biological evaluation of benzothiazole derivatives:

- Antitumor Evaluation :

- Antimicrobial Testing :

Q & A

Q. What are the standard synthetic protocols for (2E)-2-(1,3-benzothiazol-2-yl)-3-phenylprop-2-enenitrile, and how can reaction conditions be optimized for yield?

The synthesis typically involves a multi-step route starting with benzothiazole derivatives and prop-2-enenitrile intermediates. A common method includes:

- Knoevenagel condensation : Reacting 1,3-benzothiazol-2-yl acetonitrile with an aromatic aldehyde (e.g., benzaldehyde) in acetic acid under reflux, using dimethylformamide (DMF) as a solvent and sodium hydroxide as a base .

- Optimization : Temperature control (80–100°C), solvent polarity adjustments (e.g., DMF vs. ethanol), and stoichiometric ratios (1:1.2 for aldehyde:acetonitrile) are critical. Purity is assessed via HPLC (>95%) .

Q. Which analytical techniques are recommended for structural characterization of this compound?

- NMR Spectroscopy : H and C NMR to confirm the (E)-configuration and substituent positions. For example, the vinylic proton appears as a singlet at δ 8.2–8.5 ppm .

- X-ray Crystallography : Resolves planar conformation due to π-conjugation between benzothiazole and phenyl rings. Crystallographic software (e.g., SHELX) is used for refinement .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., m/z 289.08 [M+H]) .

Q. What biological targets or mechanisms are hypothesized for this compound?

The benzothiazole core and nitrile group suggest interactions with:

- Enzymes : Potential inhibition of kinases or proteases via π-π stacking and hydrogen bonding.

- Receptors : G-protein-coupled receptors (GPCRs) due to structural similarity to RGS inhibitors like CCG-63802 .

- Validation Methods : Surface plasmon resonance (SPR) for binding affinity and molecular docking to predict binding poses .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Discrepancies in NMR or crystallographic data may arise from:

- Substituent Effects : Electron-withdrawing groups (e.g., -NO) alter chemical shifts. Compare with analogs like (2E)-3-(2-chlorophenyl)-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide .

- Conformational Flexibility : Non-planar conformers in solution vs. solid state. Use variable-temperature NMR or DFT calculations to assess dynamic behavior .

Q. What strategies improve synthetic yield while minimizing side reactions?

- Design of Experiments (DoE) : Screen parameters (temperature, solvent, catalyst) systematically. For example, palladium catalysts enhance coupling efficiency in Suzuki-Miyaura reactions of benzothiazole derivatives .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 20 min) while maintaining >85% yield .

Q. How does the compound’s electrophilic/nucleophilic reactivity influence derivatization?

- Nitrile Group : Susceptible to nucleophilic attack (e.g., hydrolysis to amides with HSO/HO).

- Benzothiazole Moiety : Electrophilic substitution at the 6-position (e.g., bromination with NBS).

- Optimization : Use polar aprotic solvents (DMF, DMSO) and catalysts (e.g., CuI for Ullmann coupling) .

Q. What advanced computational methods predict crystallographic packing or intermolecular interactions?

- Hirshfeld Surface Analysis : Quantifies π-π stacking (e.g., centroid distances ~3.7 Å) and C-H···S interactions in crystal lattices .

- Molecular Dynamics Simulations : Models solvent effects on crystal growth for polymorph control .

Q. How can in vitro bioactivity data be validated against false positives?

- Counter-Screening : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target engagement.

- Cysteine Reactivity Tests : Rule out nonspecific binding via thiol-trapping assays, critical for electrophilic nitriles .

Q. What crystallography software is most effective for refining this compound’s structure?

- SHELX Suite : SHELXL for small-molecule refinement and SHELXD for phase solution. Key for resolving disorder in phenyl rings .

- OLEX2 GUI : Integrates visualization and refinement tools for novice users .

Methodological Guidelines

- Synthetic Protocols : Prioritize anhydrous conditions and inert atmospheres to prevent nitrile hydrolysis.

- Data Interpretation : Cross-validate NMR with IR (C≡N stretch at ~2200 cm) and XRD for absolute configuration.

- Biological Assays : Include positive controls (e.g., known kinase inhibitors) and dose-response curves to establish IC values.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.